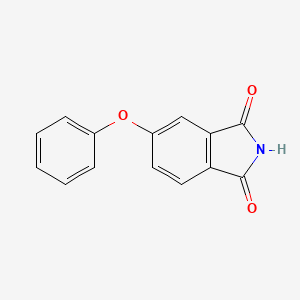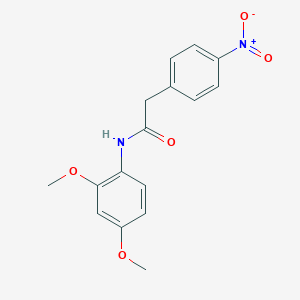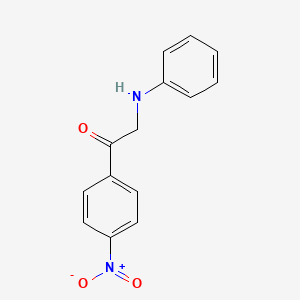
5-phenoxy-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has been found to exhibit various biological activities and has been studied extensively in scientific research.
作用機序
The mechanism of action of 5-phenoxy-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects
5-phenoxy-1H-isoindole-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress, which is thought to contribute to the development of various diseases, including cancer and neurodegenerative disorders. Additionally, it has been found to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One of the advantages of using 5-phenoxy-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to exhibit multiple biological activities. This makes it a useful tool for studying various cellular pathways and processes. Additionally, its relatively simple synthesis method and availability make it a cost-effective option for research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 5-phenoxy-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Additionally, its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, is an area of active research. Finally, the synthesis of novel derivatives of 5-phenoxy-1H-isoindole-1,3(2H)-dione with improved biological activity is an area of interest for future research.
合成法
The synthesis of 5-phenoxy-1H-isoindole-1,3(2H)-dione can be achieved through different methods. One of the most commonly used methods is the reaction of phthalic anhydride with phenol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Other synthesis methods include the use of substituted phthalic anhydrides or substituted phenols.
科学的研究の応用
5-phenoxy-1H-isoindole-1,3(2H)-dione has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied in scientific research for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used as a starting material for the synthesis of other biologically active compounds.
特性
IUPAC Name |
5-phenoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-11-7-6-10(8-12(11)14(17)15-13)18-9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMGQSIWCCWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)

![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)


![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)



![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)

